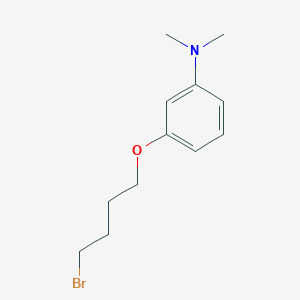

3-(4-Bromobutoxy)-N,N-dimethylaniline

CAS No.: 869941-05-9

Cat. No.: VC20575573

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869941-05-9 |

|---|---|

| Molecular Formula | C12H18BrNO |

| Molecular Weight | 272.18 g/mol |

| IUPAC Name | 3-(4-bromobutoxy)-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |

| Standard InChI Key | URRIQXFBJCAADD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC(=CC=C1)OCCCCBr |

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

3-(4-Bromobutoxy)-N,N-dimethylaniline (C₁₂H₁₈BrNO) consists of an aniline backbone substituted with a dimethylamino group at the nitrogen atom and a 4-bromobutoxy chain at the para position of the benzene ring. The bromine atom at the terminal end of the butoxy chain introduces significant electrophilicity, making it a versatile intermediate for nucleophilic substitution reactions .

Key Structural Parameters:

-

Molecular Formula: C₁₂H₁₈BrNO

-

Molecular Weight: 296.18 g/mol (theoretical)

-

Exact Mass: 295.052 Da (calculated)

-

Topological Polar Surface Area (TPSA): ~12.47 Ų (analogous to chloro derivative)

-

LogP: Estimated 3.15–3.65 , indicating moderate lipophilicity.

Synthetic Pathways and Optimization

Alkylation of N,N-Dimethylaniline

The bromobutoxy side chain is typically introduced via nucleophilic substitution. A representative pathway involves reacting 3-hydroxy-N,N-dimethylaniline with 1,4-dibromobutane under basic conditions:

Reaction Scheme:

Experimental Conditions :

-

Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Solvent: Acetonitrile, DMF, or propanol.

-

Temperature: 30–45°C for 6–16 hours.

-

Yield: 72–85% (extrapolated from analogous bromobutoxy syntheses) .

Key Optimization Parameters:

-

Excess 1,4-dibromobutane (3 eq.) ensures complete alkylation .

-

Phase-transfer catalysts (e.g., Aliquat 336) improve reaction efficiency in biphasic systems .

Physicochemical Properties and Predictive Modeling

Solubility and Partitioning

-

Aqueous Solubility: Predicted 0.1–0.3 mg/mL (ESOL model) , classifying it as sparingly soluble.

-

Lipophilicity: LogP ≈ 3.15 (iLOGP) to 3.65 (SILICOS-IT) , aligning with trends in brominated aromatics.

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks at ~1240 cm⁻¹ (C-O-C stretch) and 560 cm⁻¹ (C-Br stretch).

-

NMR (¹H):

-

δ 1.6–1.8 ppm (m, 4H, -CH₂-CH₂-).

-

δ 3.3 ppm (s, 6H, N(CH₃)₂).

-

δ 6.5–7.1 ppm (m, 3H, aromatic protons).

-

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Bromobutoxy anilines serve as precursors for kinase inhibitors and antipsychotic agents. For example:

-

Analogous Compounds: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key intermediate in PDE4 inhibitor synthesis .

-

Cross-Coupling Potential: Suzuki-Miyaura reactions with aryl boronic acids enable biaryl ether formation .

Material Science

The bromine atom facilitates functionalization in polymer side chains, enhancing thermal stability in epoxy resins .

Challenges and Future Directions

The absence of direct experimental data for 3-(4-bromobutoxy)-N,N-dimethylaniline underscores the need for:

-

Synthetic Validation: Reproducing analogous protocols with 3-hydroxy-N,N-dimethylaniline.

-

Crystallographic Studies: Resolving solid-state conformation via X-ray diffraction.

-

Toxicological Profiling: In vitro assays to confirm predicted hazards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume